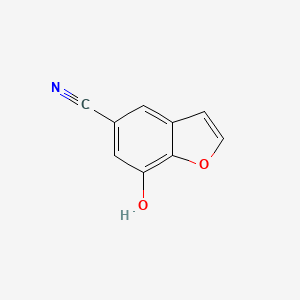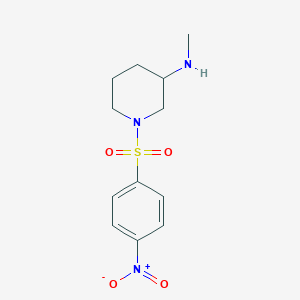![molecular formula C12H21NOS B13287622 (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13287622.png)
(3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H21NOS and a molecular weight of 227.37 g/mol . This compound is characterized by the presence of an ethoxypropyl group and a methylthiophenyl group attached to an ethylamine backbone. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-(5-methylthiophen-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxypropyl and methylthiophenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
(3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)methyl]amine
- (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)propyl]amine
- (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)butyl]amine
Uniqueness
(3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NOS |
|---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
3-ethoxy-N-[1-(5-methylthiophen-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H21NOS/c1-4-14-9-5-8-13-11(3)12-7-6-10(2)15-12/h6-7,11,13H,4-5,8-9H2,1-3H3 |
InChI Key |
ISNDFFGDSWRRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(C)C1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13287554.png)
![1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13287557.png)
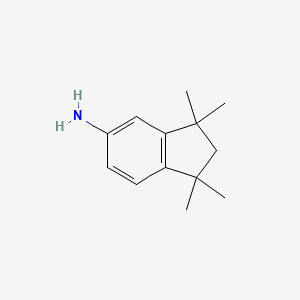


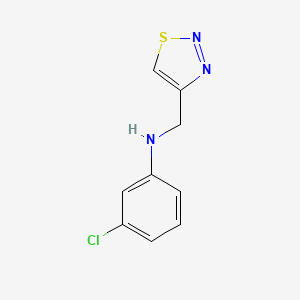
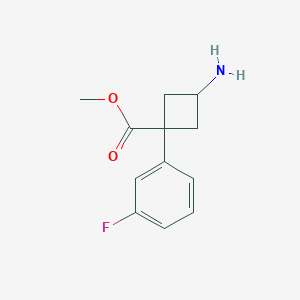
![3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B13287597.png)
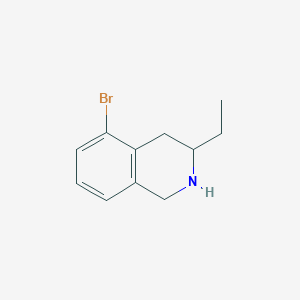
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13287607.png)
![4-Chloro-2-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287609.png)
